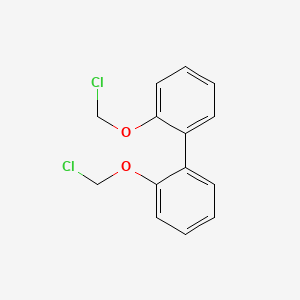

2,2'-Bis(chloromethoxy)-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

61930-24-3 |

|---|---|

Molecular Formula |

C14H12Cl2O2 |

Molecular Weight |

283.1 g/mol |

IUPAC Name |

1-(chloromethoxy)-2-[2-(chloromethoxy)phenyl]benzene |

InChI |

InChI=1S/C14H12Cl2O2/c15-9-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18-10-16/h1-8H,9-10H2 |

InChI Key |

VYRIQDHGSJJWMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2OCCl)OCCl |

Origin of Product |

United States |

The Significance of Biphenyl Scaffolds in Organic Chemistry and Materials Science

The biphenyl (B1667301) scaffold, consisting of two interconnected phenyl rings, is a fundamental structural motif in the fields of organic chemistry and materials science. rsc.orgbohrium.com This structural unit is prevalent in a wide array of medicinally active compounds, commercially available drugs, and natural products. rsc.org Biphenyls serve as crucial intermediates in organic synthesis and are utilized in diverse applications, including the development of pharmaceuticals, agricultural products, organic light-emitting diodes (OLEDs), and liquid crystals. rsc.orgbohrium.com

The versatility of the biphenyl framework allows for functionalization, which is necessary for its integration into larger, more complex molecules. rsc.orgbohrium.com The rigidity and defined geometry of the biphenyl unit are key to its utility, influencing the properties of the resulting materials. rsc.org For instance, fluorinated biphenyls are employed in the creation of OLEDs, liquid crystal displays (LCDs), and organic semiconductors due to their chemical stability and electron-poor nature. rsc.org Furthermore, the ability to create hindered rotation around the central single bond in appropriately substituted biphenyls leads to a form of axial chirality known as atropisomerism, which is of significant interest in asymmetric synthesis. bohrium.com The distal functionalization of biphenyl scaffolds is also an area of active research, enabling the diversification of pharmaceuticals and natural products. acs.orgacs.org

The Role of Halogenated Ether Derivatives in Synthetic Strategies

Halogenated ethers are a class of organic compounds that play a significant role as intermediates and reagents in synthetic chemistry. These compounds, particularly chlorinated ethers, are valuable as alkylating agents, allowing for the introduction of ether functionalities onto other molecules. researchgate.net The presence of a halogen atom adjacent to an ether linkage enhances the reactivity of the molecule, making it a useful tool for constructing complex chemical architectures.

In polymer science, halogenated ethers are used in the preparation of materials like ion-exchange resins. researchgate.net They can also be employed to enhance the thermal stability and fire resistance of polymers. wikipedia.org Brominated and chlorinated ethers function as flame retardants by releasing halogen radicals upon heating, which interrupt the chemical reactions of combustion. wikipedia.org The reactivity of the carbon-halogen bond allows these derivatives to serve as precursors in the synthesis of a wide range of other organic compounds. For example, the chloromethylation of aromatic compounds is a key step in producing intermediates for various industrial applications. rsc.orggoogle.com

Scope and Research Objectives for 2,2 Bis Chloromethoxy 1,1 Biphenyl Studies

Precursor Synthesis and Functionalization Pathways for 2,2'-Disubstituted Biphenyl Systems

The foundational step in synthesizing the target compound is the creation of the 2,2'-disubstituted biphenyl core, specifically the 2,2'-dihydroxy-1,1'-biphenyl (2,2'-biphenol) precursor. This scaffold provides the necessary hydroxyl groups for subsequent functionalization.

Strategies for ortho-Dihydroxy-1,1'-biphenyl Scaffold Construction

The construction of the 2,2'-biphenol (B158249) framework can be achieved through several synthetic routes, primarily involving the oxidative coupling of phenols or the functionalization of pre-formed biphenyl structures.

One direct approach involves the oxidative coupling of phenols. For instance, 2,2'-dihydroxy-biphenyl compounds can be prepared by the oxidative coupling of corresponding phenols using hydrogen peroxide in the presence of a strong inorganic base. google.com An analogous method utilizes activated manganese dioxide to facilitate the direct coupling of 2-naphthol (B1666908) to form 2,2'-dihydroxy-1,1'-binaphthyl, a reaction that proceeds by heating the components together. google.com

Alternatively, modern catalytic methods allow for the direct hydroxylation of a pre-existing biphenyl scaffold. A notable example is the Palladium(II)-catalyzed, hydroxyl-directed C(sp²)–H hydroxylation of [1,1′-biphenyl]-2-ols to yield diversely substituted 2,2′-biphenols. rsc.org

Another common strategy involves the synthesis of a 2,2'-dialkoxy-1,1'-biphenyl, often via a metal-catalyzed cross-coupling reaction, followed by deprotection to reveal the hydroxyl groups. For example, axially chiral 6,6′-disubstituted-[1,1′-biphenyl]-2,2′-diols can be synthesized from their corresponding 2,2'-dimethoxy precursors. The crucial step is the demethylation of the ether groups, which can be efficiently carried out using boron tribromide (BBr₃) in a solvent like dichloromethane, followed by hydrolysis to yield the target diol in high yields. nih.govchemrxiv.org

Etherification of Biphenyl Diols

Once the 2,2'-biphenol scaffold is obtained, the next critical step is the etherification of the two hydroxyl groups. This transformation converts the diol into the desired bis-ether derivative. While the direct synthesis of the target chloromethoxy ether is specific, analogous etherification reactions on biphenyl diols provide a clear pathway.

A highly relevant example is the etherification of a substituted biphenyl-2,2'-diol with methoxymethyl chloride (MeOCH₂Cl or MOM-Cl). nih.govchemrxiv.org This reaction, typically conducted in the presence of a base such as potassium carbonate (K₂CO₃), results in the formation of the corresponding bis(methoxymethyl) ether, a common protecting group strategy for diols. nih.govchemrxiv.org This process demonstrates the feasibility of introducing -OCH₂- units onto the biphenyl diol scaffold, which is structurally analogous to the target -OCH₂Cl group. General methods for aryl ether synthesis, such as copper-catalyzed coupling reactions, further establish the broad applicability of ether formation on aromatic systems. organic-chemistry.org

Chloromethoxylation Reactions for Introducing –OCH₂Cl Groups

The introduction of the chloromethoxy (–OCH₂Cl) group onto the oxygen atoms of 2,2'-biphenol is an O-alkylation reaction. The reagents and catalytic systems for this transformation are analogous to those used in the classic Blanc chloromethylation, a well-studied electrophilic aromatic substitution reaction that installs chloromethyl (–CH₂Cl) groups directly onto an aromatic ring. google.comdur.ac.uk

Direct Chloromethoxylation Approaches: Exploration of Reagents and Conditions

In an analogous fashion to chloromethylation, the direct chloromethoxylation of a phenol (B47542) would involve reacting it with a source of formaldehyde (B43269) and hydrogen chloride. google.comdur.ac.uk The most common reagents used for the analogous chloromethylation of biphenyl are paraformaldehyde (a polymer of formaldehyde) and dry hydrogen chloride gas. koreascience.krgoogle.comgoogle.com Trioxane, a trimer of formaldehyde, can also be used. researchgate.net

The reaction conditions typically require an acid catalyst to generate the reactive electrophilic species. google.com Studies on the chloromethylation of biphenyl have explored various parameters, including temperature, reaction duration, and reactant ratios, to optimize the yield of the desired bis(chloromethyl) product. koreascience.krgoogle.com For instance, the synthesis of 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) is often carried out at temperatures ranging from 25°C to 65°C for several hours. google.comgoogle.com

A variety of catalysts have been proven effective for the analogous C-alkylation of aromatic rings. These include traditional Lewis acids like zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃). koreascience.krgoogle.com More recently, rare-earth metal triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), have been identified as highly effective catalysts for the chloromethylation of biphenyl, capable of functioning efficiently even in biphasic aqueous systems. researchgate.net For the O-alkylation of 2,2'-biphenol, these catalytic systems would serve to activate the formaldehyde precursor towards nucleophilic attack by the phenolic oxygen atoms.

Catalytic Systems for Halogenated Ether Formation

The formation of the chloromethoxy ether is critically dependent on the catalytic system used to generate the reactive electrophile from formaldehyde and HCl. The principles of this catalysis are well-understood from extensive studies on Friedel-Crafts type reactions and chloromethylation.

Lewis acid catalysis is a cornerstone of this type of transformation. wikipedia.org A Lewis acid, by definition, is an electron-pair acceptor and functions by coordinating to a Lewis basic atom in a substrate, thereby increasing its electrophilicity. wikipedia.orgyoutube.com In the context of chloromethoxylation, the Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃) coordinates to the oxygen atom of formaldehyde. This coordination withdraws electron density, making the formaldehyde carbon significantly more electrophilic and susceptible to attack by a nucleophile. dur.ac.uk

The subsequent reaction with hydrogen chloride leads to the formation of a highly reactive electrophilic intermediate, such as a chloromethyl carbocation (⁺CH₂Cl) or a related complex. dur.ac.uk This electrophile is then attacked by the nucleophilic oxygen of the biphenol hydroxyl groups to form the desired O–CH₂Cl bond.

Numerous studies on the analogous chloromethylation of biphenyl to produce 4,4'-bis(chloromethyl)-1,1'-biphenyl highlight the efficacy of various Lewis acid catalysts. The choice of catalyst can influence reaction efficiency, yield, and selectivity. google.comkoreascience.krgoogle.com

| Catalyst | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Biphenyl, Paraformaldehyde, HCl gas | 4,4'-(dichloromethyl)-biphenyl | Up to 90% | koreascience.kr |

| Aluminum Chloride (AlCl₃) | Biphenyl, Paraformaldehyde, HCl gas | High-purity biphenyl-benzyl dichloride | 84.7% | google.com |

| Scandium(III) triflate (Sc(OTf)₃) | Biphenyl, Trioxane, HCl | Chloromethylated biphenyls | High activity | researchgate.net |

| Iron(III) Chloride (FeCl₃) | Toluene, HCHO-HCl | Chloromethylated toluene | Highest catalytic activity among AlCl₃, ZnCl₂, SnCl₄ | google.com |

Rare-Earth Metal Triflate Catalysis

Rare-earth metal triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), have been identified as highly effective catalysts for the chloromethylation of aromatic hydrocarbons, including biphenyl. mrs-j.orgresearchgate.net This reaction serves as an analogous pathway to the synthesis of bis(chloromethyl)biphenyl derivatives. The catalysis typically occurs under heterogeneous biphasic conditions, involving an organic phase containing the aromatic substrate and an aqueous phase of hydrochloric acid where the catalyst resides. mrs-j.orgresearchgate.net

The catalytic activity for the chloromethylation of biphenyl has been observed to decrease in the order: Sc(OTf)₃ > Yb(OTf)₃ > Sm(OTf)₃ > In(OTf)₃ > Hf(OTf)₄. researchgate.net Scandium(III) triflate demonstrates the highest activity, being effective even at concentrations below 5% relative to the biphenyl substrate. researchgate.net The reaction yields a mixture of isomers, including 4,4′-bis(chloromethyl)biphenyl. mrs-j.orgresearchgate.net A key advantage of this method is the catalyst's stability and its confinement to the aqueous phase, which facilitates easy separation from the organic products and allows for its recycling without significant loss of activity. mrs-j.orgresearchgate.net

| Catalyst | Relative Activity | Key Features |

|---|---|---|

| Sc(OTf)₃ | Highest | Active at <5% concentration, easily recycled |

| Yb(OTf)₃ | High | Effective under biphasic conditions |

| Sm(OTf)₃ | Moderate | Stable and recyclable |

| In(OTf)₃ | Lower | Catalyzes chloromethylation |

| Hf(OTf)₄ | Lowest | Catalyzes chloromethylation |

Phase-Transfer Catalysis in Two-Phase Systems (analogous to etherification reactions)

Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, analogous to etherification reactions involving chloromethylated biphenyls. crdeepjournal.orgresearchgate.net In this methodology, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a reactant (e.g., an anion) from an aqueous phase to an organic phase where the substrate is dissolved. crdeepjournal.org This overcomes the immiscibility of the reactants, often leading to increased reaction rates and higher yields under mild conditions. biomedres.us

For reactions analogous to the synthesis of this compound, such as the etherification of 4,4′-bis(chloromethyl)-1,1′-biphenyl, PTC has been successfully applied. researchgate.net The process can be conducted in a liquid-liquid or solid-liquid two-phase system. crdeepjournal.org The use of multi-site phase-transfer catalysts, derived from the reaction of 4,4′-bis(chloromethyl)-1,1′-biphenyl and tertiary amines, has shown higher reactivity compared to traditional "single-site" catalysts. researchgate.net This approach enhances the reaction significantly, producing both mono-substituted and di-substituted ether products. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Regioselectivity

Optimizing reaction parameters is critical for maximizing the yield and controlling the regioselectivity of the synthesis. Traditional optimization involves varying one factor at a time, which can be inefficient. nih.gov Modern approaches, such as Bayesian optimization, offer a more rapid and practical process for predicting optimal reaction conditions by screening multiple parameters simultaneously. nih.govchemrxiv.orgmdpi.com

For synthetic methodologies like phase-transfer catalysis, several parameters are key to optimization. researchgate.net A systematic investigation into these factors can lead to significant improvements in reaction outcomes. researchgate.net

Agitation Speed: In heterogeneous systems, the rate of mixing affects the interfacial area between phases, influencing the reaction rate.

Catalyst Amount: The concentration of the phase-transfer catalyst is crucial; a sufficient amount is needed to transport reactants efficiently, but excessive amounts may not provide additional benefits. researchgate.net

Reactant Concentration: The concentration of reactants, such as the biphenyl substrate and the alkylating or etherifying agent, directly impacts the reaction kinetics. researchgate.net

Solvent Choice: The organic solvent used can affect the solubility of the substrate and the efficiency of the catalyst. researchgate.net

Temperature: Reaction temperature influences the rate of reaction; higher temperatures generally increase the rate but may also lead to side reactions. researchgate.net

Aqueous Phase Composition: The concentration of components in the aqueous phase, such as potassium hydroxide (B78521) and inorganic salts, can alter the equilibrium and reactivity of the nucleophile. researchgate.net

| Parameter | Effect on Reaction |

|---|---|

| Agitation Speed | Influences interfacial mass transfer |

| Catalyst Amount | Determines the rate of reactant transport between phases |

| Solvent Type | Affects solubility and catalyst efficiency |

| Temperature | Impacts reaction rate and potential side reactions |

| Base Concentration | Affects the concentration and reactivity of the nucleophile |

Analytical Techniques for Structural Characterization and Purity Assessment

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural characterization and purity determination of this compound.

Advanced Spectroscopic Methods for Elucidating Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in a compound. For biphenyl derivatives, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Mass Spectrometry (MS): MS analysis provides the molecular weight of the compound and information about its isotopic distribution, which is particularly useful for chlorine-containing compounds due to the characteristic ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern observed in the mass spectrum can help confirm the structure by showing the loss of specific fragments (e.g., -CH₂Cl). Electron ionization (EI) is a common technique used for this purpose. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the precise arrangement of atoms. ¹H NMR would show characteristic signals for the aromatic protons on the biphenyl rings and a distinct signal for the methylene (B1212753) protons of the chloromethoxy groups (-O-CH₂-Cl). The splitting patterns and chemical shifts of the aromatic protons would confirm the 2,2'-substitution pattern. ¹³C NMR provides information on the number and chemical environment of all carbon atoms in the molecule.

Chromatographic Techniques for Purity Determination

Chromatographic methods are the primary means of assessing the purity of a synthesized compound and separating it from byproducts and starting materials. cdc.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like chlorinated biphenyls. cdc.gov High-resolution capillary columns are essential for separating closely related isomers. cdc.gov Detectors such as an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (GC-MS), which provides structural information for each separated peak, are commonly used. cdc.govscielo.br

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. scielo.br Reversed-phase HPLC using a C18 or a biphenyl stationary phase is often employed for the separation of biphenyl derivatives. scielo.brchromatographyonline.com Biphenyl phases can offer alternative selectivity compared to standard C18 columns due to π-π interactions. chromatographyonline.com Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which provides spectral information, or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. scielo.br

| Technique | Stationary Phase/Column | Detector | Application |

|---|---|---|---|

| Gas Chromatography (GC) | Capillary Column | ECD, MS | Purity, Isomer Separation |

| High-Performance Liquid Chromatography (HPLC) | C18, Biphenyl | DAD, UV-Vis, MS | Purity, Quantification |

X-ray Diffraction for Solid-State Structure Analysis (e.g., as applied to related biphenyl derivatives)

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a compound in the solid state. pku.edu.cn For substituted biphenyls, this technique provides precise information on bond lengths, bond angles, and the crucial torsional angle between the two phenyl rings. pku.edu.cnacs.org This dihedral angle is a key conformational feature of biphenyl derivatives and is heavily influenced by the nature and position of substituents, especially those at the ortho positions, which can cause steric hindrance. slideshare.net

The analysis also reveals how molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-stacking that stabilize the crystal structure. acs.orgmdpi.com While a crystal structure for this compound itself is not discussed in the provided sources, the application of this technique to numerous other substituted biphenyls and related heterocyclic systems demonstrates its power in unambiguously confirming molecular architecture and stereochemistry. acs.orgmdpi.commdpi.com

Nucleophilic Substitution Reactions of the Chloromethoxy Groups

The primary mode of reaction for this compound involves the nucleophilic substitution of the chlorine atoms on the methoxy (B1213986) groups. This reactivity is significantly higher than that of a typical alkyl chloride due to the electronic influence of the adjacent ether oxygen.

The displacement of the chloride leaving group from the chloromethoxy functionality can proceed through mechanisms with characteristics of both SN1 and SN2 pathways. chemicalnote.comorganic-chemistry.org The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

SN1 Character: The presence of the oxygen atom adjacent to the electrophilic carbon can stabilize the formation of a carbocation intermediate via resonance. Upon departure of the chloride ion, a highly stabilized oxocarbenium ion is formed. This stabilization lowers the activation energy for the unimolecular dissociation of the C-Cl bond, favoring an SN1-like mechanism. masterorganicchemistry.com This pathway is characterized by a first-order rate law, dependent only on the concentration of the substrate. masterorganicchemistry.com Reactions proceeding through this mechanism would typically lead to a mixture of stereoisomers if the carbon were chiral. ucsd.edu

SN2 Character: Alternatively, a strong nucleophile can directly attack the electrophilic carbon in a single, concerted step, displacing the chloride ion. chemicalnote.com This bimolecular (SN2) mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center. organic-chemistry.orgucsd.edu The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.com

In practice, the reaction mechanism for α-chloro ethers like those in this compound is often a hybrid or lies on the continuum between the SN1 and SN2 extremes. The significant stabilization of the carbocation intermediate suggests that even with strong nucleophiles, the transition state may have considerable SN1 character.

This compound readily reacts with a variety of oxygen-centered nucleophiles, such as alcohols and phenols, to form ether linkages. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile.

When reacted with monofunctional alcohols or phenols, the corresponding bis(alkoxymethyl) or bis(phenoxymethyl) biphenyl derivatives are formed. For instance, reaction with an alcohol (R-OH) yields a diether product. A similar reaction occurs with phenols (Ar-OH). doi.org

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of polyethers. When reacted with bisphenols, such as Bisphenol A, a step-growth polymerization occurs, yielding high molecular weight poly(aryl ether)s. researchgate.net These polymers are known for their thermal stability and mechanical properties.

Table 1: Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent Type | Product Class | Example Product Structure |

|---|---|---|---|

| Alcohol (R-OH) | Oxygen-Centered | Diether | 2,2'-Bis(alkoxymethyl)-1,1'-biphenyl |

| Phenol (Ar-OH) | Oxygen-Centered | Diarylether | 2,2'-Bis(phenoxymethyl)-1,1'-biphenyl |

| Diol (HO-R-OH) | Oxygen-Centered | Polyether | [-O-R-O-CH₂-(C₁₂H₈)-CH₂-]n |

| Bisphenol (HO-Ar-OH) | Oxygen-Centered | Poly(aryl ether) | [-O-Ar-O-CH₂-(C₁₂H₈)-CH₂-]n |

Nitrogen-containing nucleophiles, particularly primary and secondary amines, react efficiently with this compound to form C-N bonds. The reaction with two equivalents of a primary amine (R-NH₂) or a secondary amine (R₂NH) results in the formation of a bis-amino derivative.

This reactivity is crucial for introducing nitrogen-containing functionalities into the biphenyl structure, which can be useful in the synthesis of ligands, biologically active molecules, and specialized polymers. nih.gov The reaction with diamines serves as a pathway to synthesize nitrogen-containing polymers, such as polyamines, which have applications in areas like gene delivery and chelation. escholarship.org

The high electrophilicity of the chloromethoxy groups also permits reactions with softer nucleophiles like those centered on sulfur and carbon.

Sulfur-Centered Nucleophiles: Thiols (R-SH) and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles and react rapidly with this compound. nih.gov These reactions lead to the formation of stable thioether (sulfide) linkages, yielding bis(alkylthiomethyl)biphenyl derivatives. The use of dithiols as the nucleophile can lead to the formation of polythioethers.

Carbon-Centered Nucleophiles: Strong carbon nucleophiles, such as cyanide ions (CN⁻) or organometallic reagents like Grignard reagents (R-MgX), can also displace the chloride ions. Reaction with cyanide would introduce nitrile functionalities, extending the carbon chain by one atom at each substitution site. Reactions with Grignard reagents would result in the formation of new carbon-carbon bonds, allowing for the attachment of various alkyl or aryl groups.

Table 2: Reactions with Nitrogen-, Sulfur-, and Carbon-Centered Nucleophiles

| Nucleophile | Reagent Type | Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Nitrogen-Centered | Bis(secondary amine) |

| Secondary Amine (R₂NH) | Nitrogen-Centered | Bis(tertiary amine) |

| Diamine (H₂N-R-NH₂) | Nitrogen-Centered | Polyamine |

| Thiol (R-SH) | Sulfur-Centered | Bis(thioether) |

| Dithiol (HS-R-SH) | Sulfur-Centered | Polythioether |

| Cyanide (CN⁻) | Carbon-Centered | Bis(nitrile) |

| Grignard Reagent (R-MgX) | Carbon-Centered | Bis(hydrocarbon) |

Polymerization and Cross-linking Reactions Initiated by this compound

The presence of two highly reactive electrophilic sites makes this compound a valuable component in polymer chemistry, where it can function as either a monomer for linear chain growth or as a cross-linking agent to create polymer networks. nih.gov

The formation of polymers using this compound proceeds via step-growth polymerization. In this mechanism, the bis-electrophilic monomer reacts with a bis-nucleophilic co-monomer, such as a diol, a diamine, or a dithiol.

The fundamental reaction is a series of nucleophilic substitutions. For example, in the reaction with a bisphenol (HO-Ar-OH) under basic conditions, one phenoxide group attacks one of the chloromethoxy groups to form an ether linkage and eliminate a chloride ion. The resulting molecule is still functionalized with a phenoxide at one end and a chloromethoxy group at the other, allowing it to react further. This step-wise process continues, building up long polymer chains. The synthesis of various polyethers and polyimides containing biphenyl units has been demonstrated through similar polycondensation reactions involving bis-electrophilic biphenyl precursors. nih.gov

Furthermore, this compound can be employed as a cross-linking agent. nih.gov If added to a pre-existing polymer that contains nucleophilic side groups (e.g., hydroxyl or amine groups), the bifunctional nature of the biphenyl compound allows it to form covalent bonds between two different polymer chains. This process creates a three-dimensional network structure, which can significantly alter the material's properties, such as increasing its modulus, thermal stability, and solvent resistance.

Kinetic Studies of Polymerization Processes

There is no available scientific literature detailing the kinetic studies of polymerization processes involving this compound. Polycondensation reactions are a plausible application for this bifunctional monomer; however, specific studies measuring reaction rates, determining rate constants, and elucidating the mechanism of polymerization for this compound have not been reported. General principles of polycondensation kinetics, such as those studied for reactions between aryl halides and bisphenols, suggest that the reaction would likely follow a second-order rate law. rsc.orgdatapdf.com However, without experimental data specific to this compound, any discussion of its polymerization kinetics would be purely speculative.

Formation of Macrocyclic and Supramolecular Structures

While the synthesis of macrocycles is a prominent area of chemical research, there are no specific examples in the literature of macrocyclization strategies that utilize this compound as a core building block with bifunctional nucleophiles to generate macrocycle libraries. The bifunctional nature of this compound makes it a theoretical candidate for such reactions, for instance, in reactions with diamines or diols to form crown ethers or other macrocyclic compounds. However, published research has not explored this potential application.

There is a lack of research on the self-assembly of supramolecular architectures derived from this compound. The biphenyl core is a common motif in supramolecular chemistry, often contributing to the formation of ordered structures through π-π stacking and other non-covalent interactions. For instance, crystalline inclusion compounds have been formed with 2,2′-bis(9-hydroxy-9-fluorenyl)biphenyl as a host. researchgate.net However, no studies have been found that specifically investigate the self-assembly principles of supramolecular structures incorporating the this compound unit.

Other Derivatization Pathways and Functional Group Interconversions

Specific derivatization pathways and functional group interconversions for this compound, outside of polymerization and macrocyclization, are not well-documented. The chloromethoxy groups are expected to be reactive sites for nucleophilic substitution. nih.gov For example, reactions with amines could potentially yield the corresponding bis(aminomethyl) derivatives, and hydrolysis would lead to the diol, 2,2'-bis(hydroxymethyl)-1,1'-biphenyl. The general reactivity of chloromethylated aromatic compounds is known, often serving as intermediates for further functionalization. rsc.orgvdoc.pub However, specific studies detailing these transformations for this compound, including reaction conditions and yields, are not available.

Applications in Advanced Materials Science and Organic Synthesis Research

Polymer and Resin Chemistry

The structure of 2,2'-Bis(chloromethoxy)-1,1'-biphenyl, featuring two reactive chloromethyl ether functionalities on a stable biphenyl (B1667301) backbone, makes it a valuable monomer in the synthesis of advanced polymers and resins. The chloromethoxy groups are excellent electrophiles, readily participating in nucleophilic substitution reactions to form stable ether, ester, or amine linkages, which are fundamental to the creation of diverse polymer systems.

Development of Cross-linked Polymeric Networks from this compound

The primary application of this compound in polymer science is as a cross-linking agent. Cross-linked polymers are materials composed of polymer chains linked together to form a three-dimensional network, rendering them insoluble and often enhancing their mechanical, thermal, and chemical stability.

The two chloromethoxy groups on the biphenyl molecule can react with difunctional or polyfunctional nucleophiles, such as diols, diamines, or dithiols. This process, known as step-growth polymerization or polycondensation, leads to the formation of a covalently bonded network. For example, reaction with a diol (HO-R-OH) would proceed via a Williamson ether synthesis mechanism, eliminating hydrogen chloride and forming stable ether bonds that constitute the cross-links.

The biphenyl unit's rigidity is a key feature, imparting thermal stability and mechanical strength to the resulting polymer network. The steric hindrance from the 2,2'-substitution pattern influences the conformation of the polymer chains, affecting properties like porosity and swelling behavior in solvents. Research into polymers containing biphenyl moieties has shown that these structures can introduce noncovalent interactions, such as π-π stacking between the aromatic rings, which can act as additional physical cross-links within the network, further modifying the material's properties.

Table 1: Cross-linking Reactions of this compound

| Reactant Type | Functional Group | Resulting Linkage | Polymer Network Type |

|---|---|---|---|

| Diol / Polyol | -OH | Ether (-O-) | Polyether |

| Diamine / Polyamine | -NH₂ | Amine (-NH-) | Polyamine |

| Dithiol / Polythiol | -SH | Thioether (-S-) | Polythioether |

Synthesis of Specialized Resins (e.g., Epoxy, Polyvinyl Chloride, Polyester (B1180765) analogues)

The reactivity of this compound allows for its incorporation into various classes of specialized resins.

Epoxy Resins: Biphenyl-based epoxy resins are known for their superior heat resistance, low moisture absorption, and excellent mechanical properties compared to conventional bisphenol-A based epoxies. While not a direct precursor, this compound can be converted into a biphenyl-diol intermediate, 2,2'-bis(hydroxymethyl)-1,1'-biphenyl, through hydrolysis. This diol can then be reacted with epichlorohydrin (B41342) to produce a specialized diglycidyl ether epoxy resin containing the biphenyl core. Such resins are sought after for high-performance applications in electronics, coatings, and advanced composites.

Polyvinyl Chloride (PVC) Analogues: Research has explored the modification of PVC by introducing different chemical moieties to alter its properties. The chloromethoxy groups of this compound can potentially be used to modify PVC. For instance, it could be grafted onto PVC chains that have been partially functionalized with nucleophilic groups, or it could act as a cross-linker between PVC chains to improve thermal stability and chemical resistance.

Polyester Analogues: In polyester synthesis, this compound can serve as a precursor to a diol monomer, as described for epoxy resins. The resulting 2,2'-bis(hydroxymethyl)-1,1'-biphenyl can then undergo polycondensation with various dicarboxylic acids or their derivatives (like diacyl chlorides) to form novel polyesters. The inclusion of the rigid and bulky biphenyl unit in the polymer backbone would be expected to significantly increase the glass transition temperature (Tg) and thermal stability of the resulting polyester.

Fabrication of Functional Membranes (e.g., Nanofiltration, Fuel Cell Membranes)

Polymers incorporating biphenyl units are actively researched for membrane applications due to their high thermal stability and mechanical strength.

Nanofiltration Membranes: Nanofiltration (NF) is a pressure-driven membrane process used for separating small molecules and ions. The performance of NF membranes depends heavily on the polymer's structure. By using this compound to create highly cross-linked polyether or polyamide networks, it is possible to fabricate membranes with controlled pore sizes suitable for nanofiltration. The inherent chemical resistance of such aromatic polymer networks is advantageous for applications in harsh chemical environments.

Fuel Cell Membranes: Proton exchange membranes (PEMs) are a critical component of fuel cells. Research has focused on developing hydrocarbon-based membranes as alternatives to expensive perfluorinated materials like Nafion. Aromatic polymers with biphenyl units are promising candidates. Polymers synthesized from this compound could be subsequently sulfonated. The sulfonic acid groups (-SO₃H) provide the necessary proton conductivity, while the robust, cross-linked biphenyl-based polymer backbone offers the required mechanical and thermal stability for operation at elevated temperatures. Biphenyl groups have been specifically investigated to create cross-linkable polyelectrolytes for fuel cell applications. researchgate.net

Research into Advanced Carbon-based Materials from Precursors

The high aromatic content of this compound makes polymers derived from it potential precursors for advanced carbon materials. Pyrolysis, the thermal decomposition of a material in an inert atmosphere, can be used to convert these polymers into carbon-rich solids.

The biphenyl structure is a precursor to graphitic structures. Upon high-temperature pyrolysis, the polymer network would degrade, and the aromatic biphenyl units could rearrange and condense into extended graphitic sheets. This process offers a pathway to synthesizing porous carbons, carbon nanofibers, or carbonaceous materials with tailored properties. The initial polymer network structure, including the cross-link density and porosity, would influence the morphology and properties of the final carbon material. This area of research is driven by the demand for high-performance carbons in applications such as energy storage (supercapacitors, battery anodes), catalysis, and adsorption.

Precursor in Fine Chemical Synthesis

Beyond polymer chemistry, the dual reactivity of this compound makes it a useful starting material or intermediate for synthesizing more complex organic molecules.

Intermediate for Research into Fluorescent Materials

The biphenyl moiety itself is a fluorophore, a molecule that can re-emit light after being excited by light. Many advanced fluorescent materials and molecular probes are built upon rigid aromatic cores like biphenyl. The value of this compound in this context lies in its function as a scaffold.

The two chloromethoxy groups serve as reactive handles that allow for the attachment of other chromophoric or functional groups through nucleophilic substitution. For example, they can be reacted with phenols, anilines, or other aromatic nucleophiles to extend the π-conjugated system of the molecule. Extending conjugation is a common strategy for tuning the optical properties of a fluorescent molecule, such as shifting its absorption and emission wavelengths towards the red end of the spectrum. This makes the compound a valuable intermediate for the synthesis of novel dyes, fluorescent sensors, and organic light-emitting diode (OLED) materials. nih.govrsc.org

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2,2'-bis(hydroxymethyl)-1,1'-biphenyl |

| Bisphenol-A |

| Epichlorohydrin |

| Polyvinyl Chloride (PVC) |

Synthesis of Liquid Crystalline Compounds

The rigid core of the biphenyl unit is a common motif in the design of liquid crystals. mdpi.com While direct use of this compound in final liquid crystal structures is not typical, it serves as a crucial starting material for crafting mesogenic compounds. The synthetic utility of this compound lies in its conversion to other key biphenyl intermediates.

A common synthetic strategy involves the hydrolysis of the chloromethoxy groups to yield 2,2'-Bis(hydroxymethyl)-1,1'-biphenyl. This diol can then undergo esterification or etherification reactions with various mesogenic units, such as those containing alkoxybenzoic acids, to introduce the long alkyl chains and polar groups necessary for the formation of liquid crystalline phases like nematic or smectic phases. researchgate.netrsc.org The introduction of flexible chains at the 2,2'-positions can influence the transition temperatures and the type of mesophase observed. researchgate.net For instance, the reaction with long-chain 4-alkoxybenzoic acids can lead to the formation of biphenyl bis(benzoate) derivatives, which are known to exhibit liquid crystalline properties.

| Precursor Compound | Reaction Type | Resulting Moiety | Potential Liquid Crystal Phase |

| 2,2'-Bis(hydroxymethyl)-1,1'-biphenyl | Esterification | Biphenyl bis(benzoate) | Nematic, Smectic |

| 2,2'-Bis(hydroxymethyl)-1,1'-biphenyl | Etherification | Biphenyl diether | Nematic |

This table illustrates potential pathways to liquid crystalline compounds starting from a derivative of this compound.

Pathways to Diverse Biphenyl Derivatives for Complex Organic Synthesis

The chloromethyl groups in biphenyl systems are highly versatile intermediates for chemical transformations. rsc.org The two chloromethoxy groups of this compound are reactive sites for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity opens up pathways to a diverse library of 2,2'-disubstituted biphenyls, which are valuable in various areas of organic synthesis. nih.govbohrium.com

Key transformations of this compound include:

Conversion to Diols and Dialdehydes: As mentioned, hydrolysis yields the corresponding diol, 2,2'-Bis(hydroxymethyl)-1,1'-biphenyl. This diol can be further oxidized to the corresponding dialdehyde (B1249045), 2,2'-diformyl-1,1'-biphenyl. These two compounds are pivotal intermediates; for example, the dialdehyde can be used in condensation reactions to form Schiff bases or be a precursor for other functional groups. nih.gov

Nucleophilic Substitution: The chloromethoxy groups can react with a variety of nucleophiles. For example, reaction with amines would yield 2,2'-bis(aminomethyl)-1,1'-biphenyl derivatives, while reaction with thiols would produce the corresponding dithioethers. These reactions significantly expand the range of accessible biphenyl-based structures for further synthetic elaboration.

Formation of Macrocycles: The two reactive sites on this compound make it an ideal precursor for macrocyclization reactions, which will be discussed in more detail in the following sections.

Supramolecular Chemistry and Molecular Devices

Supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.govrsc.org The rigid yet conformationally flexible biphenyl scaffold derived from this compound is an excellent platform for constructing complex supramolecular assemblies and molecular devices.

Design and Construction of Rotaxanes and Catenanes Utilizing Biphenyl Moieties

Rotaxanes and catenanes are mechanically interlocked molecules with potential applications in nanotechnology. nih.govnih.gov The synthesis of these structures often relies on template-directed methods where a macrocycle is a key component. semanticscholar.orgresearchgate.net this compound is a suitable starting material for the synthesis of such macrocycles.

A typical synthetic route involves converting this compound to 2,2'-Bis(hydroxymethyl)-1,1'-biphenyl. This diol can then be reacted with a long-chain diacid chloride, such as diglycolyl chloride, under high dilution conditions to form a crown ether-like macrocycle containing the biphenyl unit. rsc.org This biphenyl-containing macrocycle can then act as the "wheel" in the synthesis of a ncf.edurotaxane, where a linear "axle" with bulky stopper groups is threaded through the macrocycle. acs.org The biphenyl unit within the macrocycle can play a crucial role in the recognition of the axle through non-covalent interactions, guiding the assembly of the interlocked structure.

| Starting Material | Key Intermediate | Macrocycle Synthesis | Application |

| This compound | 2,2'-Bis(hydroxymethyl)-1,1'-biphenyl | Reaction with diacid chlorides | Synthesis of Rotaxanes and Catenanes |

This table outlines the synthetic pathway from this compound to macrocycles for mechanically interlocked molecules.

Exploration of Host-Guest Systems based on this compound Scaffolds

The macrocycles synthesized from this compound are not only components for rotaxanes but also function as host molecules in host-guest systems. tcichemicals.comfrontiersin.org The cavity of the biphenyl-containing macrocycle can bind to specific guest molecules through a combination of hydrogen bonding, pi-stacking, and steric effects. nih.gov

For example, a crown ether derived from this biphenyl precursor can encapsulate cationic guests like dialkylammonium salts. The size and shape of the macrocycle's cavity, which is influenced by the biphenyl unit's dihedral angle, will determine the selectivity for different guests. The study of these host-guest interactions is fundamental to understanding molecular recognition and developing applications such as molecular sensing and separation technologies.

Development of Molecular Shuttles and Switches

The dynamic nature of mechanically interlocked molecules allows for their use as molecular machines. A rotaxane, for instance, can act as a molecular shuttle if the macrocycle can move between two or more recognition sites on the axle. This movement can be controlled by external stimuli like light, pH, or redox potential, effectively creating a molecular switch. nih.gov

Biphenyl-based molecular switches have been investigated computationally and experimentally. figshare.comconicet.gov.ar By incorporating a biphenyl-containing macrocycle derived from this compound into a rotaxane, it is possible to design a system where the position of the macrocycle can be controlled. The electronic properties of the biphenyl unit can be modulated, for example, by changing the substituents, which in turn can affect the binding affinity of the macrocycle for different stations on the axle, thus influencing the switching behavior.

Catalysis and Ligand Design

The field of asymmetric catalysis heavily relies on the design of chiral ligands that can induce enantioselectivity in chemical reactions. Atropisomeric biphenyls, which are chiral due to restricted rotation around the single bond connecting the two phenyl rings, are a cornerstone of modern ligand design. nih.gov

This compound serves as a precursor for the synthesis of important chiral ligands. A key class of ligands derived from the 2,2'-disubstituted biphenyl scaffold are the BIPHEP-type bisphosphine ligands. ncf.edudigitellinc.com The synthesis of such ligands can be envisioned starting from this compound. The chloromethoxy groups can be converted to more suitable leaving groups, such as bromides, to give 2,2'-bis(bromomethyl)-1,1'-biphenyl. This intermediate can then be reacted with a diarylphosphine, like diphenylphosphine, to install the two phosphine (B1218219) moieties, resulting in a BIPHEP analog.

The inherent chirality of the 2,2'-disubstituted biphenyl backbone is crucial for the ligand's performance in asymmetric catalysis. nih.govscispace.com These ligands, in complex with transition metals like rhodium, ruthenium, or palladium, have been successfully applied in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and cross-coupling reactions, affording products with high enantiomeric excess. beilstein-archives.orgmdpi.comresearchgate.net The steric and electronic properties of the biphenyl ligand can be fine-tuned by modifying the substituents on the biphenyl core or the phosphorus atoms, allowing for the optimization of the catalyst for a specific reaction.

| Ligand Class | Key Synthetic Intermediate from Starting Compound | Metal Complex | Application in Asymmetric Catalysis |

| BIPHEP-type bisphosphines | 2,2'-Bis(bromomethyl)-1,1'-biphenyl | Rhodium, Ruthenium, Palladium | Hydrogenation, Cross-Coupling |

| Chiral Diols | 2,2'-Bis(hydroxymethyl)-1,1'-biphenyl | Titanium, Aluminum | Aldol reactions, Diels-Alder reactions |

This table summarizes the potential applications of ligands derived from this compound in asymmetric catalysis.

Investigation of this compound as a Ligand Precursor for Metal-Catalyzed Reactions (e.g., analogous to polyphosphines)

The development of novel phosphine ligands is a cornerstone of progress in transition metal-catalyzed cross-coupling reactions. orgsyn.org Axially chiral biaryls, including biphenyl and binaphthyl derivatives, have been established as privileged backbones for the design of highly effective C₂-symmetric diphosphine ligands. nih.govnih.gov These ligands play a crucial role in reactions such as asymmetric hydrogenation, hydroformylation, and various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govrsc.org

The compound this compound is a key intermediate for the synthesis of bidentate ligands. The two chloromethoxy groups act as reactive electrophilic sites. In a reaction analogous to the synthesis of phosphines from alkyl halides, these groups can undergo nucleophilic substitution with phosphide (B1233454) reagents, such as lithium diphenylphosphinide (LiPPh₂) or secondary phosphines, to install the desired phosphine moieties. This synthetic strategy provides access to a class of diphosphine ligands where the phosphorus atoms are linked to the biphenyl scaffold via a methylene (B1212753) ether bridge.

This linkage is significant as it influences the ligand's electronic properties and conformational flexibility, which are critical factors in determining the efficacy of the resulting metal catalyst. The design and synthesis of such atropisomeric ligands based on biphenyl or binaphthyl backbones have been a subject of considerable research effort. nih.gov For instance, the synthesis of novel BINOL-derived chiral bisphosphorus ligands has demonstrated excellent enantioselectivities in Rh(I)-catalyzed asymmetric hydrogenation of functionalized olefins. In a similar vein, ligands derived from this compound are expected to form stable chelate complexes with transition metals like palladium, rhodium, and ruthenium, creating catalysts with tailored properties.

The utility of biphenyl phosphine ligands has been demonstrated in a wide array of palladium-catalyzed reactions. These air-stable ligands have been successfully employed in numerous carbon-carbon, carbon-nitrogen, and carbon-oxygen bond-forming processes. researcher.life The strategic design of the ligand skeleton is paramount for advancing cross-coupling technologies. orgsyn.org

| Reaction Type | Metal Catalyst | Ligand Class | Reference |

| Asymmetric Hydrogenation | Rhodium(I), Ruthenium(II) | Chiral Biphenyl/Binaphthyl Diphosphines | nih.gov |

| Suzuki-Miyaura Coupling | Palladium(0) | Biaryl Monophosphines | acs.org |

| C-N Cross-Coupling | Palladium(0) | Dialkylbiaryl Phosphines | researcher.lifeacs.org |

| Sonogashira Coupling | Palladium(0) | Bis(triphenylphosphine)palladium chloride | wikipedia.org |

Role in Supported Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation of the catalyst from the reaction products and the potential for catalyst recycling and use in continuous flow reactors. beilstein-journals.org

The reactive chloromethoxy groups of this compound make it an excellent candidate for covalent grafting onto solid supports. Materials such as silica, alumina, or functionalized polymers can serve as the support matrix. The surface hydroxyl groups of silica, for example, can react with the chloromethoxy moieties to form stable ether linkages, thus anchoring the biphenyl unit to the support.

Once the biphenyl scaffold is immobilized, it can be further functionalized, for instance, by introducing phosphine groups to create a supported bidentate ligand. The resulting material can then be used to chelate a catalytically active metal. This methodology allows for the creation of robust, recyclable catalysts. Supported transition metal catalysts are employed in various industrial processes, including the hydrogenation of aromatic compounds like biphenyl. researchgate.net

An innovative approach in this area is the use of Supported Ionic Liquid Phase (SILP) systems, where a solution of the catalyst in an ionic liquid is adsorbed onto a porous support material. beilstein-journals.org This technique has been successfully applied to continuous flow processes, achieving high catalyst efficiency and stability. Ligands derived from this compound could potentially be integrated into such advanced systems for enhanced catalytic performance and sustainability.

| Immobilization Strategy | Support Material | Potential Application | Key Advantage | Reference |

| Covalent Grafting | Silica, Alumina, Polymers | Heterogeneous Catalysis | Catalyst recyclability, reduced metal leaching | researchgate.net |

| Supported Ionic Liquid Phase (SILP) | Porous supports | Continuous Flow Reactions | High catalyst efficiency and stability | beilstein-journals.org |

Research into Chiral Induction and Stereoselective Applications (analogous to BINOL derivatives)

The principle of chiral induction is central to asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer of the product over the other. Atropisomeric, C₂-symmetric biaryl diphosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its biphenyl analogues, are among the most successful classes of ligands for enantioselective catalysis. nih.govnih.gov The chirality of these ligands arises from the restricted rotation around the C-C single bond connecting the two aryl rings. mdpi.com

When resolved into its separate enantiomers, this compound can serve as a precursor to C₂-symmetric chiral ligands. The synthesis of these enantiomerically pure ligands is a sophisticated process, often involving methods that transfer chirality from a known chiral source to create the final axial chirality with high efficiency, thereby avoiding a classical resolution step. nih.gov This "central-to-axial chirality transfer" is a powerful strategy in asymmetric synthesis. rsc.org

Ligands derived from chiral biphenyl scaffolds have demonstrated remarkable performance in a variety of stereoselective transformations. A notable application is the ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones and olefins, where ligands with different steric and electronic profiles can be chosen to optimize enantioselectivity for a specific substrate. nih.gov For example, chiral diphosphine ligands have been shown to be highly effective in the asymmetric hydrogenation of α- and β-ketoesters and various unsaturated acids and esters. nih.gov

The development of new families of atropisomeric biaryl diphosphines continues to be an active area of research, driven by the demand for more efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which are crucial as pharmaceuticals and fine chemicals. nih.gov The structural framework provided by this compound offers a platform for creating novel chiral ligands, analogous to well-established systems like BINOL, that can be tailored for specific stereoselective applications. mdpi.com

| Asymmetric Reaction | Catalyst System | Substrate Example | Achieved Enantioselectivity (ee) | Reference |

| Hydrogenation | Ru(II)-Diphosphine | Prochiral Ketones | High | nih.gov |

| Hydrogenation | Rh(I)-Diphosphine | Functionalized Olefins | Up to 99% | |

| Hydrogenation | Ru(II)-Diphosphine | β-Ketoesters | High | nih.gov |

Theoretical and Computational Studies of 2,2 Bis Chloromethoxy 1,1 Biphenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of biphenyl (B1667301) derivatives. researchgate.netsemanticscholar.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its structure and chemical behavior. For a molecule such as 2,2'-Bis(chloromethoxy)-1,1'-biphenyl, DFT calculations can provide a detailed picture of its reactivity and electronic characteristics.

Elucidation of Reaction Mechanisms and Transition States

Computational methods are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. researchgate.net This information is key to understanding reaction kinetics and mechanisms. For this compound, the chloromethoxy groups are the primary sites for chemical transformation, such as nucleophilic substitution.

Theoretical studies can model the step-by-step process of a substitution reaction at the benzylic carbon. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. For instance, a computational analysis could distinguish between an SN1 mechanism, involving a stabilized carbocation intermediate, and an SN2 mechanism, involving a concerted attack by a nucleophile. The calculated energy barriers for each pathway would reveal the kinetically favored mechanism under specific conditions.

Prediction of Reactivity and Selectivity in Derivatization Reactions

Quantum chemical calculations can predict the reactivity of different sites within a molecule. By analyzing parameters derived from the electronic structure, such as frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), researchers can identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netsemanticscholar.org

The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) areas. For this compound, the oxygen atoms are expected to be electron-rich, while the benzylic carbons attached to chlorine are highly electrophilic and thus prone to nucleophilic attack. This predictive capability is invaluable for designing derivatization reactions, for example, in the synthesis of macrocycles or polymers where the biphenyl unit acts as a structural scaffold.

Table 1: Hypothetical Calculated Electronic Properties for Reactivity Analysis of this compound

Note: These values are illustrative, based on typical results from DFT (B3LYP/6-31G(d)) calculations for similar functionalized aromatic compounds.

| Atomic Center | Calculated Mulliken Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| Benzylic Carbon (-CH2Cl) | +0.15 to +0.25 | Electrophilic (site for nucleophilic attack) |

| Chlorine Atom (-Cl) | -0.20 to -0.30 | Good leaving group |

| Oxygen Atom (-O-) | -0.50 to -0.60 | Nucleophilic / Lewis basic site |

| Aromatic Carbons (ortho to C-C bond) | -0.10 to -0.15 | Slightly nucleophilic |

Analysis of Electronic Properties Relevant to Material Performance

The biphenyl core is a common building block in materials science, particularly for organic electronics. researchgate.net Theoretical calculations can predict key electronic properties that determine a material's performance. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a good indicator of the molecule's kinetic stability and optical properties. researchgate.netekb.eg

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the UV-visible absorption spectrum. For materials used in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), these parameters influence charge injection, charge transport, and emission color. DFT calculations can be used to screen potential derivatives of this compound, predicting how modifications to its structure would tune these electronic properties for specific applications. researchgate.netsemnan.ac.irrsc.org

Table 2: Representative Calculated Electronic Properties of Substituted Biphenyls

Note: Data is generalized from studies on various biphenyl derivatives to illustrate typical computational outputs.

| Biphenyl Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Unsubstituted Biphenyl | -6.24 | -0.45 | 5.79 |

| Electron-Donating Substituted Biphenyl | -5.5 to -5.9 | -0.5 to -1.0 | 4.5 to 5.4 |

| Electron-Withdrawing Substituted Biphenyl | -6.5 to -7.0 | -1.5 to -2.5 | 4.0 to 5.0 |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are essential for understanding the structural and dynamic behavior of molecules, especially larger systems and their assemblies. researchgate.net These methods use classical mechanics principles to simulate the movement of atoms over time.

Conformational Analysis and Stereochemistry of Biphenyl Derivatives (e.g., atropisomerism)

The most significant stereochemical feature of 2,2'-disubstituted biphenyls is atropisomerism, a form of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings. frontiersin.org The bulky chloromethoxy groups at the 2 and 2' positions in this compound sterically prevent free rotation, potentially allowing for the isolation of stable enantiomers (Ra and Sa). mdpi.com

Molecular modeling can be used to calculate the energy profile for rotation around the C1-C1' bond. This involves systematically changing the dihedral angle between the two rings and calculating the corresponding energy. The results reveal the lowest energy (most stable) conformations and the energy barriers to rotation (the transition states). For atropisomers to be stable and separable at room temperature, the rotational energy barrier must be sufficiently high (typically > 80-100 kJ/mol). mdpi.com DFT calculations are also employed to accurately determine these barriers. researchgate.net The planar conformations (0° and 180° dihedral angles) represent high-energy transition states due to severe steric clash between the ortho substituents, while the twisted, non-planar conformations are the energy minima. frontiersin.org

Table 3: Torsional Energy Profile for Unsubstituted Biphenyl (Illustrative)

Note: Data based on typical DFT calculations, serving as a baseline for understanding substituted systems.

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation |

|---|---|---|

| 0 | ~8.0 | Transition State (Eclipsed) |

| ~45 | 0.0 | Energy Minimum (Twisted) |

| 90 | ~6.0 | Transition State (Perpendicular) |

| 135 | 0.0 | Energy Minimum (Twisted - Enantiomeric) |

| 180 | ~8.0 | Transition State (Eclipsed) |

Simulation of Supramolecular Assembly and Host-Guest Interactions

The rigid biphenyl unit is a versatile building block in supramolecular chemistry, used to construct complex architectures like macrocycles, cages, and polymers. mdpi.comgoogle.comacs.org Molecular dynamics (MD) simulations are particularly useful for studying how these molecules self-assemble and interact with other "guest" molecules. nih.gov

Derivatives of this compound could serve as precursors to larger host molecules. For example, the chloromethoxy groups can be reacted with diols or diamines to form macrocycles. frontiersin.org MD simulations can then be used to study the conformational preferences of these macrocycles and their ability to bind small guest molecules within their cavities. beilstein-journals.orgresearchgate.net These simulations can provide insights into the non-covalent interactions—such as hydrogen bonding, π-π stacking, and hydrophobic effects—that govern the stability of the host-guest complex. nih.gov By simulating the system in a solvent like water, researchers can observe the dynamic process of guest recognition and binding, providing a molecular-level understanding that is crucial for designing molecular sensors, capsules for drug delivery, or new catalytic systems. researchgate.net

Prediction of Polymer Network Formation and Properties

The bifunctional nature of this compound, with two reactive chloromethoxy groups, makes it a prime candidate for forming cross-linked polymer networks. The chloromethoxy group is a known chloromethylating agent, capable of undergoing electrophilic substitution reactions, such as Friedel-Crafts alkylation, with other aromatic compounds or even self-polymerizing under appropriate catalytic conditions. dur.ac.ukrsc.org The methoxymethyl cation (CH₃OCH₂⁺) is considered a key reactive intermediate in such reactions. acs.org

Molecular dynamics (MD) simulations are a powerful method to predict the formation and properties of such networks. researchgate.netresearchgate.net This computational technique models the system at the atomic level, simulating the covalent bond formation between monomers over time to predict the evolving three-dimensional network structure.

Simulating Polymerization:

A typical MD simulation for the polymerization of this compound would involve the following steps:

System Setup: A simulation box is populated with a predefined number of monomer molecules and any other reactants or catalysts at a specified density.

Force Field Application: A force field (e.g., a bead-spring model) is used to describe the potential energy of the system, defining the interactions between atoms, including bond stretching, angle bending, and non-bonded interactions. researchgate.net

Reaction Simulation: The simulation proceeds in time steps. At each step, the positions and velocities of all atoms are updated. Covalent bond formation is modeled by defining a capture radius between reactive sites (the carbon atom of the chloromethyl group and a reactive site on an aromatic ring). When two such sites are within this radius, a bond is formed with a certain probability, mimicking the kinetics of the chemical reaction. researchgate.netresearchgate.net

The simulation can track key network properties as the reaction progresses, such as the degree of conversion, cross-link density, and the formation of microgel clusters. researchgate.net The rigidity of the biphenyl monomer is expected to lead to a more homogeneous network structure compared to flexible chain monomers. researchgate.net

Predicted Network Properties:

By analyzing the final network structure from MD simulations, various macroscopic properties of the resulting polymer can be predicted. Machine learning models, trained on databases of known polymer properties, can further refine these predictions. arxiv.orgresearchgate.netgatech.edu

| Predicted Property | Computational Method | Influencing Factors |

| Mechanical Modulus | Analysis of stress-strain curves from MD simulations of the deformed network. | Cross-link density, chain rigidity, network homogeneity. |

| Glass Transition Temperature (Tg) | Monitoring changes in density or specific volume with temperature in the simulated network. | Monomer rigidity, intermolecular interactions, cross-link density. gatech.edu |

| Porosity and Surface Area | Geometric analysis of the void spaces within the final simulated polymer structure. | Monomer geometry (dihedral angle), reaction conditions (monomer concentration). |

| Thermal Stability | Quantum chemical calculations of bond dissociation energies within the polymer network. | Strength of covalent bonds formed, presence of thermally stable aromatic rings. |

This table presents a summary of how computational methods can be used to predict the properties of a polymer network formed from this compound.

Computational Design Principles for Novel Functional Materials

The unique structural and reactive characteristics of this compound make it an interesting building block for the computational design of novel functional materials, particularly Porous Organic Polymers (POPs). montclair.eduacs.org POPs are a class of materials characterized by high surface areas, tunable porosity, and excellent stability, making them suitable for applications in gas storage, separation, and catalysis.

Computational design principles for creating POPs from this monomer would focus on leveraging its specific attributes to achieve desired material properties. The primary synthetic route would likely involve a self-condensation reaction via Friedel-Crafts alkylation, where the chloromethoxy groups react with the biphenyl rings of other monomers to form a cross-linked, porous network.

Design Strategies:

High-throughput computational screening is a key strategy in materials design. rsc.org This involves generating a virtual library of potential polymer structures and then using computational methods to predict their properties, allowing for the identification of the most promising candidates before undertaking laboratory synthesis.

Key design principles for materials based on this compound include:

Control of Porosity: The inherent non-planarity of the 2,2'-disubstituted biphenyl unit prevents efficient packing of the polymer chains, which is advantageous for creating intrinsic microporosity. Computational models can predict how reaction conditions, such as monomer concentration, influence the final pore size distribution and surface area.

Tuning Surface Chemistry: While the polymer backbone would be composed of carbon and oxygen, the material's properties could be further tuned. Computational methods can guide the selection of co-monomers to introduce different functionalities or by modeling post-synthetic modifications to the polymer network.

Topological Design: The connectivity of the monomer units defines the network's topology. By controlling the reaction pathways, for instance by using specific catalysts or templates, it's possible to guide the formation of specific network structures, such as crystalline Covalent Organic Frameworks (COFs), which offer highly ordered pores. rsc.org Computational simulations can explore the energetic feasibility of different topologies.

| Design Parameter | Computational Tool | Objective | Target Application |

| Monomer Conformation (Dihedral Angle) | DFT Calculations | Control polymer chain packing and intrinsic porosity. | Gas Separation, Adsorption |

| Reaction Conditions (Concentration, Catalyst) | Molecular Dynamics (MD) | Optimize cross-link density and pore size distribution. | Gas Storage, Catalysis |

| Introduction of Co-monomers | High-Throughput Screening | Functionalize pore surfaces for selective interactions. | Selective Adsorption, Sensing |

| Network Topology | Energy Calculations for different network models | Achieve crystalline, ordered frameworks (COFs) for uniform pore structures. | Optoelectronics, Precision Separation |

This table outlines computational design principles for creating functional materials from this compound, linking design parameters to target applications.

By employing these computational strategies, it is possible to rationally design and optimize novel functional materials derived from this compound, accelerating the discovery of materials with tailored properties for specific high-performance applications.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Achievements for Biphenyl-based Halogenated Ethers

The field of biphenyl-based halogenated ethers is a specialized area within the broader study of biphenyl (B1667301) derivatives. Research in this domain has traditionally been driven by the versatile reactivity of the halogenated ether functional groups, which allows for a wide range of subsequent chemical transformations. Key achievements in this area have primarily centered on the synthesis and application of these compounds as intermediates in organic synthesis and materials science.

Historically, the synthesis of biphenyl compounds has evolved significantly from early methods like the Wurtz-Fittig and Ullmann reactions to more sophisticated and efficient palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings. bohrium.comrsc.orgrsc.org These advancements have enabled the construction of the core biphenyl scaffold with greater control over substitution patterns. The introduction of chloromethyl groups, a key step in forming compounds like 2,2'-Bis(chloromethoxy)-1,1'-biphenyl, is typically achieved through chloromethylation reactions, often employing formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst. rsc.org However, achieving regioselectivity, particularly for ortho-substituted biphenyls, remains a significant synthetic challenge due to steric hindrance and the directing effects of existing substituents. nih.govresearchgate.net The synthesis of polyfunctionalized biphenyls often requires multi-step procedures to control the placement of various functional groups. nih.gov

A significant achievement in the study of biphenyl-based halogenated ethers has been their utilization as precursors for more complex molecular architectures. For instance, the reactive chloromethyl groups can be readily converted into other functionalities, making these compounds valuable building blocks. They have been instrumental in the synthesis of macrocycles, including crown ethers, where the biphenyl unit provides rigidity and specific conformational properties to the macrocyclic structure. acs.orgrsc.orgrsc.orgiipseries.orgnorthwestern.edu The synthesis of chiral biphenyl bis(crown ethers) highlights the importance of these precursors in supramolecular chemistry. acs.org

In materials science, biphenyl derivatives are recognized for their role in the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. bohrium.comresearchgate.net The incorporation of biphenyl units into polymer backbones can enhance thermal stability and introduce desirable electronic or optical properties. Halogenated biphenyls, in particular, have been investigated for their flame-retardant properties. rsc.org While much of the research has focused on polychlorinated biphenyls (PCBs) due to their historical industrial use and subsequent environmental concerns, the study of specifically functionalized halogenated biphenyl ethers opens avenues for creating materials with tailored properties.

Emerging Trends and Challenges in this compound Research

While direct research specifically on this compound is not extensively documented in publicly available literature, emerging trends and challenges can be extrapolated from research on closely related ortho-substituted and functionalized biphenyl compounds.

Emerging Trends:

A significant emerging trend is the application of functionalized biphenyls in advanced materials. For instance, 2,2'-bis(trifluoromethyl)biphenyl (B1304852) has been used as a building block for amorphous organic field-effect transistors with high stability, suggesting that other ortho-disubstituted biphenyls could be explored for similar applications in organic electronics. rsc.orgresearchgate.net The rigid and sterically hindered nature of the 2,2'-disubstituted biphenyl core can be exploited to create non-planar molecular structures, which can be advantageous in preventing aggregation-induced quenching in luminescent materials.

Another growing area of interest is the use of bifunctional biphenyl derivatives as crosslinking agents in polymer chemistry. The two reactive chloromethoxy groups in this compound make it a prime candidate for this application. Crosslinking is crucial for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. mdpi.commdpi.comdimensionmarketresearch.com The defined geometry of the biphenyl linker could lead to the formation of polymer networks with well-defined architectures and properties.

Furthermore, the development of novel macrocyclic and supramolecular structures continues to be a vibrant field of research. nih.gov this compound is a valuable precursor for the synthesis of biphenarenes and other macrocycles with customizable cavity sizes and host-guest properties. nih.gov The synthesis of such large, structured molecules is of interest for applications in sensing, catalysis, and drug delivery.

Challenges:

A primary challenge in the research of this compound is its selective synthesis. The chloromethylation of 1,1'-biphenyl typically yields a mixture of isomers, and directing the substitution to the 2 and 2' positions with high selectivity is difficult. rsc.org Overcoming this challenge requires the development of more sophisticated catalytic systems or multi-step synthetic routes that allow for precise control over the regiochemistry. The steric hindrance imposed by the ortho substituents can also complicate subsequent reactions. researchgate.net

Another challenge lies in the inherent reactivity of the chloromethoxy groups. While this reactivity is beneficial for further functionalization, it can also lead to instability and undesired side reactions if not handled under appropriate conditions. The potential for the release of formaldehyde and hydrogen chloride upon hydrolysis necessitates careful handling and purification procedures.

Finally, a significant hurdle for the broader application of this and other halogenated organic compounds is the increasing environmental scrutiny. While not a polychlorinated biphenyl (PCB) in the traditional sense, the presence of chlorine atoms raises concerns about potential environmental persistence and toxicity. Future research will need to address these concerns through rigorous toxicological studies and the development of more environmentally benign synthetic methods and applications. The historical environmental impact of PCBs has led to a general decline in research on some classes of halogenated biphenyls, though interest remains in specific, functionalized derivatives with unique properties. nih.govmdpi.com

Potential for Novel Applications and Fundamental Discoveries in Organic and Materials Chemistry

The unique structural and reactive features of this compound position it as a compound with considerable potential for driving novel applications and fundamental discoveries in both organic and materials chemistry.